
(S)-1-isopropyl-3-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-isopropyl-3-methylpiperazine is a chiral piperazine derivative with a specific stereochemistry. This compound is characterized by the presence of an isopropyl group and a methyl group attached to the piperazine ring. Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceutical agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-isopropyl-3-methylpiperazine typically involves the reaction of (S)-1-chloro-3-methyl-piperazine with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-1-isopropyl-3-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Applications De Recherche Scientifique
(S)-1-isopropyl-3-methylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceutical agents.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-isopropyl-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.
Comparaison Avec Des Composés Similaires
1-Isopropyl-4-methyl-piperazine: Similar structure but with a different substitution pattern.
1-Isopropyl-3-ethyl-piperazine: Similar structure with an ethyl group instead of a methyl group.
1-Methyl-3-isopropyl-piperazine: Similar structure but with reversed positions of the isopropyl and methyl groups.
Uniqueness: (S)-1-isopropyl-3-methylpiperazine is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its structural analogs. The presence of the (S)-configuration may influence its binding affinity and selectivity towards molecular targets, making it a valuable compound in medicinal chemistry research.
Propriétés
Formule moléculaire |
C8H18N2 |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
(3S)-3-methyl-1-propan-2-ylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-5-4-9-8(3)6-10/h7-9H,4-6H2,1-3H3/t8-/m0/s1 |
Clé InChI |
YACAUMLIXMVUBX-QMMMGPOBSA-N |
SMILES isomérique |
C[C@H]1CN(CCN1)C(C)C |
SMILES canonique |
CC1CN(CCN1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,6S,10aR)-Ethyl 6-((tert-butoxycarbonyl)amino)-5-oxo-1,2,3,5,6,7,10,10a-octahydropyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B1508178.png)
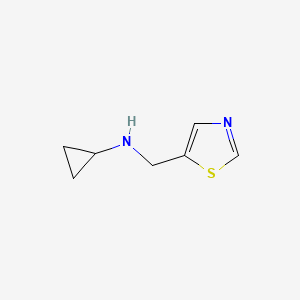

![8-chloro-4-[(dimethylamino)methylene]-1-(2-fluoro-6-methoxyphenyl)-3,4-dihydro-5H-2-benzazepin-5-one](/img/structure/B1508189.png)
![Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1508191.png)
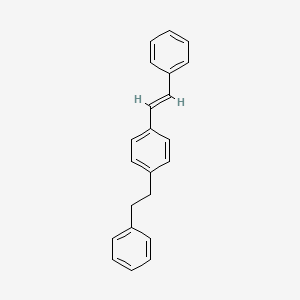
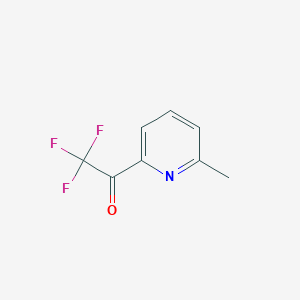

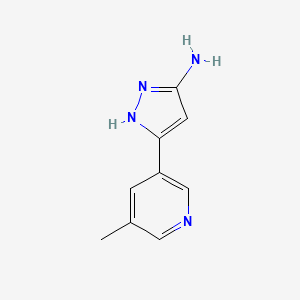
amino}-4,4-dimethylpentanoic acid](/img/structure/B1508203.png)
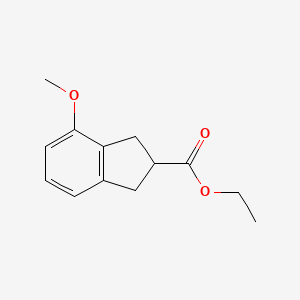
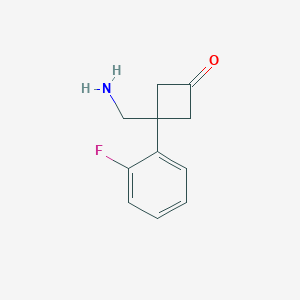
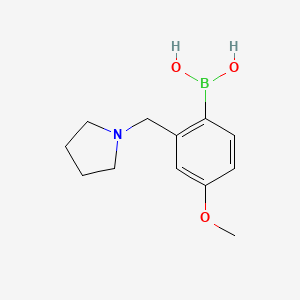
![7-Bromo-6-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B1508250.png)
